2,5-Dichlorophenyl acetate

Overview

Description

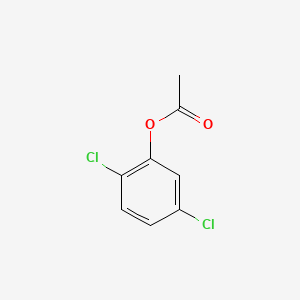

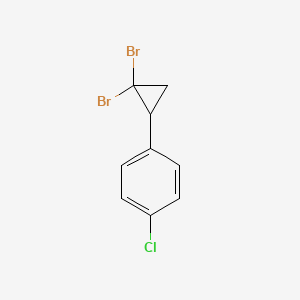

2,5-Dichlorophenyl acetate, also known as Phenol, 2,5-dichloro-, acetate, is a chemical compound with the formula C8H6Cl2O2 . It has a molecular weight of 205.038 . It is also known by other names such as Acetic acid, 2,5-dichlorophenyl ester .

Molecular Structure Analysis

The molecular structure of 2,5-Dichlorophenyl acetate consists of a phenyl ring substituted with two chlorine atoms and an acetate group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

While specific chemical reactions involving 2,5-Dichlorophenyl acetate are not available, similar compounds are often involved in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

2,5-Dichlorophenyl acetate is a compound with a molecular weight of 205.04 . It can exist in various physical forms such as liquid, solid, semi-solid, or lump .Scientific Research Applications

Environmental Remediation

2,5-Dichlorophenyl acetate plays a role in environmental remediation. Studies indicate that compounds like 2,4-dichlorophenoxyacetic acid (a compound similar to 2,5-dichlorophenyl acetate) can be rapidly degraded under methanogenic conditions with acetate as an electron donor. This suggests potential for soil remediation in 2,4-D-polluted areas (Yang et al., 2017).

Analytical Chemistry and Sensor Development

In analytical chemistry, related compounds like 2,4-dichlorophenyl acetate are used in the development of sensors for detecting pollutants. A microfluidic sensor, for instance, has been reported for the real-time detection of 2,4-dichlorophenol, a compound structurally related to 2,5-dichlorophenyl acetate. This sensor is used for monitoring chlorophenols in water supplies (Ho et al., 2019).

Herbicide and Pesticide Applications

The compound's derivatives, like (2,4-dichlorophenoxy)acetate, have been used in agriculture and forestry as systemic herbicides. Their adsorption behavior on various surfaces, including cation-exchangers, has been studied for potential applications in controlling undergrowth and other agricultural uses (Khan & Akhtar, 2011).

Soil Microbial Impact

Long-term application of related chemicals like 2,4-dichlorophenoxy acetate has been studied for its effects on soil microbial populations and biochemical processes. These studies are crucial for understanding the environmental impact of such compounds in agricultural settings (Rai, 1992).

Advanced Oxidation Processes

Research on compounds like 2,4-dichlorophenoxyacetic acid helps in understanding the advanced oxidation processes in wastewater treatment. Identifying transient products formed during mineralization can guide the development of more effective wastewater treatment technologies (Sun & Pignatello, 1993).

Safety and Hazards

properties

IUPAC Name |

(2,5-dichlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJDGJRHRDWQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345709 | |

| Record name | 2,5-Dichlorophenol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorophenyl acetate | |

CAS RN |

30124-46-0 | |

| Record name | Phenol, 2,5-dichloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030124460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorophenol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)

![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)